molecular formula C23H24N2O5S B2456191 N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 618407-12-8

N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B2456191
CAS No.: 618407-12-8
M. Wt: 440.51
InChI Key: IQAMMAGLSAQOND-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[3-[1,3-benzodioxol-5-yl(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-14-15(2)31-23(24-22(26)18-4-3-9-28-18)20(14)21(25-7-10-27-11-8-25)16-5-6-17-19(12-16)30-13-29-17/h3-6,9,12,21H,7-8,10-11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAMMAGLSAQOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC3=C(C=C2)OCO3)N4CCOCC4)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article summarizes the available data on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O5C_{19}H_{21}N_{5}O_{5} with a molecular weight of 399.4 g/mol. Its structure incorporates a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The presence of morpholine and thiophene groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole derivatives. For instance, similar compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
This compoundHepG2TBD
This compoundHCT116TBD
This compoundMCF7TBD

The anticancer mechanisms include apoptosis induction and cell cycle arrest. Studies have shown that these compounds can inhibit EGFR (Epidermal Growth Factor Receptor), leading to reduced proliferation of cancer cells .

Anti-inflammatory Activity

Compounds similar to this compound have also demonstrated anti-inflammatory properties. In one study, derivatives showed significant inhibition of COX (cyclooxygenase) enzyme activity:

CompoundInhibition (%) at 1 hour
Compound A86%
Compound B64%
Compound C58%

These findings suggest that the compound may reduce inflammatory markers such as IL-1β and prostaglandins .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound may inhibit the activation of EGFR signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Through modulation of proteins such as Bax and Bcl-2, the compound can promote apoptosis in cancer cells.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes and reducing pro-inflammatory cytokines like IL-1β, the compound may exert beneficial effects in inflammatory conditions.

Case Studies

A notable case involved the testing of related benzo[d][1,3]dioxole derivatives in preclinical models. These studies revealed that certain modifications in the chemical structure could enhance anticancer efficacy while minimizing toxicity towards normal cells .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing derivatives of this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally analogous compounds involves multi-step protocols. For example, coupling reactions using DCM (dichloromethane) under reflux with oxalyl chloride (C₂O₂Cl₂) are effective for activating carboxyl groups, followed by amide bond formation using DMAP (4-dimethylaminopyridine) in DMF (dimethylformamide) at 60°C for 36 hours . Optimization includes:

  • Reagent stoichiometry : Excess acyl chloride (1.2–1.5 eq) improves coupling efficiency.
  • Temperature control : Reflux in DCM (50°C) minimizes side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:
Key techniques include:

  • FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for amides) .
  • NMR :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm for aromatic protons (benzodioxole and furan) and δ 3.5–4.0 ppm for morpholine methylene groups .
    • ¹³C NMR : Carbonyl carbons (amide) appear at ~165–170 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅N₂O₅S: 477.1421) .

Basic: How should in vitro pharmacological screening be designed to evaluate this compound’s bioactivity?

Answer:

  • Target selection : Prioritize kinases or enzymes structurally related to the compound’s scaffold (e.g., tubulin polymerization assays for furan-containing analogs) .
  • Dose-response curves : Test concentrations from 0.1–100 µM, with positive controls (e.g., paclitaxel for microtubule stabilization) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced: How can computational modeling (e.g., molecular docking) predict this compound’s mechanism of action?

Answer:

  • Docking software : Use AutoDock Vina or Schrödinger Maestro with a grid box centered on the target’s active site (e.g., tubulin’s colchicine-binding domain) .
  • Parameter setup :
    • Force field: AMBER or CHARMM for protein-ligand interactions.
    • Ligand flexibility: Include rotatable bonds in the morpholine and benzodioxole groups.
  • Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?

Answer:

  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values in kinase assays) to identify outliers .
  • Experimental replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing benzodioxole with chlorophenyl) to isolate pharmacophoric features .

Advanced: What strategies improve reaction yields in the synthesis of morpholine-containing thiophene derivatives?

Answer:

  • Catalytic additives : Use DMAP (10 mol%) to accelerate amide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 36 hours) while maintaining >90% yield .
  • Solvent optimization : Replace DMF with THF (tetrahydrofuran) for better solubility of thiophene intermediates .

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